2-Chloro-12,13-dimethoxy-6-phenyl-7,9,10,14-tetrahydroisoquino(2,1-d)(1,4)benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9,10,14b-Tetrahydro-2-chloro-12,13-dimethoxy-6-phenylisoquino[2,1-d][1,4]benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a chloro group, two methoxy groups, and a phenyl group. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine, where they are used for their sedative, anxiolytic, and muscle relaxant properties.
Preparation Methods
The synthesis of 7,9,10,14b-Tetrahydro-2-chloro-12,13-dimethoxy-6-phenylisoquino[2,1-d][1,4]benzodiazepine involves several steps. The synthetic route typically starts with the preparation of the isoquinoline core, followed by the introduction of the chloro and methoxy groups. The phenyl group is then added through a series of reactions that may include Friedel-Crafts acylation or alkylation. The final step involves the cyclization of the intermediate compounds to form the benzodiazepine ring system. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
7,9,10,14b-Tetrahydro-2-chloro-12,13-dimethoxy-6-phenylisoquino[2,1-d][1,4]benzodiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7,9,10,14b-Tetrahydro-2-chloro-12,13-dimethoxy-6-phenylisoquino[2,1-d][1,4]benzodiazepine has several scientific research applications:
Chemistry: It is used as a model compound in the study of benzodiazepine chemistry and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is conducted to explore its potential therapeutic uses, particularly in the treatment of anxiety, insomnia, and muscle spasms.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 7,9,10,14b-Tetrahydro-2-chloro-12,13-dimethoxy-6-phenylisoquino[2,1-d][1,4]benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.
Comparison with Similar Compounds
Similar compounds to 7,9,10,14b-Tetrahydro-2-chloro-12,13-dimethoxy-6-phenylisoquino[2,1-d][1,4]benzodiazepine include other benzodiazepines such as diazepam, lorazepam, and alprazolam. Compared to these compounds, 7,9,10,14b-Tetrahydro-2-chloro-12,13-dimethoxy-6-phenylisoquino[2,1-d][1,4]benzodiazepine may exhibit unique pharmacological properties due to its specific structural features, such as the presence of the chloro and methoxy groups. These structural differences can influence its binding affinity to the GABA receptor and its overall pharmacokinetic profile.
Properties
CAS No. |
62206-00-2 |
---|---|
Molecular Formula |
C25H23ClN2O2 |
Molecular Weight |
418.9 g/mol |
IUPAC Name |
2-chloro-12,13-dimethoxy-6-phenyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepine |
InChI |
InChI=1S/C25H23ClN2O2/c1-29-23-12-17-10-11-28-15-22(16-6-4-3-5-7-16)27-21-9-8-18(26)13-20(21)25(28)19(17)14-24(23)30-2/h3-9,12-14,25H,10-11,15H2,1-2H3 |
InChI Key |
JGKYITUCSFGHGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3C4=C(C=CC(=C4)Cl)N=C(CN3CCC2=C1)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.